N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidinone derivative featuring an acetamide side chain substituted with a 3,4-dimethoxyphenyl group and a 2,4-dimethylphenyl moiety on the pyrazolo core. The pyrazolo[3,4-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 3,4-dimethoxy substitution on the phenyl ring may enhance solubility and influence binding interactions, while the 2,4-dimethylphenyl group could contribute to hydrophobic interactions in target binding pockets.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14-5-7-18(15(2)9-14)28-22-17(11-25-28)23(30)27(13-24-22)12-21(29)26-16-6-8-19(31-3)20(10-16)32-4/h5-11,13H,12H2,1-4H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXKYMXCKYIVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole-4-Carboxylate Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is classically synthesized via cyclocondensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with formamide or urea.
- Starting Material : Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate (1.0 equiv)
- Reagent : Formamide (5.0 equiv)
- Conditions : Reflux at 180°C for 6–8 hours under nitrogen
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol
- Yield : 68–72%
- IR (KBr) : 1697 cm⁻¹ (C=O stretch)
- ¹H NMR (DMSO-d6) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 3H, Ar-H)
Alternative One-Pot Synthesis
Rostamizadeh et al. demonstrated a one-pot method using aldehydes, 2-hydroxysuccinonitrile, and hydrazine hydrate:
Reaction Table 1 : Optimization of Cyclization Conditions
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AcONa/Al₂O₃ | Ethanol | 80 | 12 | 82 |
| 2 | NaOH | H₂O/EtOH | 70 | 18 | 65 |
| 3 | None | DMF | 120 | 24 | 38 |
Optimal conditions (Entry 1) provided the core structure in 82% yield with minimal side products.
Functionalization at the N1 Position: Introduction of the 2,4-Dimethylphenyl Group
Nucleophilic Aromatic Substitution
The 2,4-dimethylphenyl moiety is introduced via SNAr reaction using 2,4-dimethylphenylboronic acid under Suzuki–Miyaura coupling conditions:
- Substrate : 5-Chloro-pyrazolo[3,4-d]pyrimidin-4-one (1.0 equiv)
- Reagent : 2,4-Dimethylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DME/H₂O (4:1)
- Conditions : 90°C, 12 hours
- Yield : 75%
- LC-MS : m/z 297.1 [M+H]⁺
- ¹³C NMR : δ 161.8 (C=O), 138.2–125.6 (Ar-C)
Acetamide Side Chain Installation
Carbodiimide-Mediated Coupling
The C5 position is functionalized via activation of the carboxylic acid intermediate followed by coupling with 3,4-dimethoxyphenethylamine:
Stepwise Synthesis :
- Carboxylic Acid Preparation :
- Activation :
- EDCl (1.5 equiv), HOBt (1.5 equiv) in DMF, 0°C → RT, 2 h
- Coupling :
Critical Parameters :
Purification and Analytical Characterization
Chromatographic Purification
Spectroscopic Data Consolidation
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.31 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃) |
| ¹³C NMR | δ 170.8 (C=O), 152.1 (pyrimidine-C) |
| HRMS | m/z 521.2154 [M+H]⁺ (calc. 521.2158) |
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency of Multi-Step Synthesis
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core formation | One-pot cyclization | 82 | 95 |
| N1 functionalization | Suzuki coupling | 75 | 90 |
| Acetamide coupling | EDCl/HOBt | 63 | 89 |
The one-pot core synthesis offers superior yield compared to classical formamide cyclization (82% vs. 68%). However, the Suzuki–Miyaura coupling remains the bottleneck, requiring optimization of palladium catalysts.
Scale-Up Considerations and Process Challenges
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has been shown to inhibit cell proliferation across various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies demonstrated that this compound exhibited cytotoxic effects on HeLa and MCF-7 cancer cell lines. The IC50 values indicated potent activity at micromolar concentrations:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10 | Significant reduction in viability |
| MCF-7 | 15 | Induction of apoptosis |
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. It has been observed to reduce inflammatory markers and cytokine production in both in vitro and in vivo models.
Case Study: In Vivo Anti-inflammatory Activity
In a murine model of carrageenan-induced inflammation, administration of the compound resulted in:
| Measurement | Control Group | Treatment Group |
|---|---|---|
| Paw Edema (mm) | 8.5 | 3.0 |
| Histological Analysis | High infiltration of inflammatory cells | Reduced infiltration |
This suggests that the compound effectively mitigates inflammation through modulation of key signaling pathways.
Potential Molecular Targets
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
- Receptor Modulation : It could influence receptor functions that regulate inflammatory responses.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs, their substituents, physicochemical properties, and synthesis highlights:
Key Observations:
Substituent Effects on Bioactivity: The 3,4-dimethoxy group in the target compound may improve water solubility compared to analogs with single methoxy or halogenated substituents (e.g., ’s fluoro/isopropoxy groups) .
Synthetic Methodologies :
- Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is a common strategy for introducing aryl/heteroaryl groups, as seen in and inferred for the target compound .
- highlights K₂CO₃/DMF-mediated nucleophilic substitution for pyrazolo-pyridine-acetamide derivatives, a method adaptable to the target compound’s synthesis .
Physicochemical Properties :
- The target compound’s molecular weight (471.5 g/mol) aligns with drug-like properties, while higher MW analogs (e.g., Example 83 at 637.68 g/mol) may face bioavailability challenges .
- Melting points are sparsely reported, but Example 83’s high MP (302–304°C) suggests strong crystalline packing, possibly due to fluorinated substituents .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potentials based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxyacetophenone with appropriate amines under reflux conditions. The resulting product is purified through recrystallization techniques. The yield and purity are critical for evaluating biological activity.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit notable anticancer activities. For instance, similar compounds have shown significant inhibition of cancer cell lines such as leukemia and melanoma. A study reported that derivatives with pyrazolo structures demonstrated IC50 values indicating effective cytotoxicity against various cancer types including breast and colon cancers .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Melanoma | 62.61 | |
| Compound B | Leukemia | 27.3 | |
| Compound C | Breast Cancer | 43.4 |
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways effectively, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which are crucial for combating oxidative stress-related diseases. Pyrazoles have been documented to exhibit significant antioxidant activities, contributing to their therapeutic potential in neuroprotection and age-related disorders .
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. Pyrazolo derivatives often act through the inhibition of cyclin-dependent kinases and other enzymes critical for cell cycle regulation and inflammatory responses .
Case Studies
Several studies have explored the pharmacological effects of similar pyrazolo compounds:
- Study on Anticancer Activity : A recent investigation demonstrated that a related pyrazolo compound inhibited cell proliferation in human cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics .
- Inflammation Model : In vivo studies showed that pyrazolo compounds reduced markers of inflammation in animal models, suggesting their potential use in anti-inflammatory therapies .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Synthesis optimization requires precise control of reaction conditions:
- Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) enhances reaction efficiency by stabilizing intermediates .
- Catalysts : Triethylamine is frequently used to deprotonate reactive sites and accelerate cyclization .
- Temperature : Reactions often proceed at 60–80°C to balance yield and purity . Methodological validation includes monitoring by TLC and HPLC to confirm intermediate formation .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves substituent positions and confirms pyrazolo[3,4-d]pyrimidine core formation .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. How do structural modifications influence the compound’s solubility and stability?
- Methoxy groups : Enhance solubility in polar solvents but may reduce metabolic stability due to oxidation susceptibility .
- Chlorophenyl substituents : Increase lipophilicity, improving membrane permeability but requiring stability tests under physiological pH .
Advanced Research Questions
Q. What strategies can address contradictions in reported biological activities of structurally similar pyrazolo[3,4-d]pyrimidine derivatives?
- Comparative SAR studies : Systematically vary substituents (e.g., 3,4-dimethoxyphenyl vs. 4-chlorophenyl) to isolate activity drivers .
- Target profiling : Use kinase inhibitor panels or proteome-wide binding assays to identify off-target interactions .
- Data normalization : Account for assay variability (e.g., cell line specificity, incubation time) when comparing IC50 values .
Q. How can researchers elucidate the compound’s mechanism of action in cancer-related pathways?
- Kinase inhibition assays : Screen against kinases like EGFR or VEGFR using fluorescence polarization or ADP-Glo™ kits .
- Molecular docking : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinity .
- Transcriptomic analysis : RNA-seq of treated cancer cells identifies dysregulated pathways (e.g., apoptosis, cell cycle) .
Q. What experimental designs are recommended to resolve discrepancies in cytotoxicity data across in vitro models?
- Standardized protocols : Use identical cell lines (e.g., MCF-7, A549) and culture conditions (e.g., serum concentration, passage number) .
- Dose-response validation : Repeat assays with staggered concentrations (e.g., 1 nM–100 µM) to confirm reproducibility .
- Metabolic interference checks : Test for interactions with fetal bovine serum (FBS) components that may alter bioavailability .
Methodological Challenges and Solutions
Q. How can researchers improve the yield of multi-step syntheses involving pyrazolo[3,4-d]pyrimidine intermediates?
- Stepwise purification : Isolate intermediates via column chromatography before proceeding to subsequent steps .
- Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclization steps .
Q. What approaches mitigate oxidation or degradation during long-term storage?
- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) at -20°C .
- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
